molecular formula C19H13N3O2S2 B2979069 (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 356572-06-0

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No. B2979069
CAS RN: 356572-06-0
M. Wt: 379.45
InChI Key: YXFHMCBOGNKSAG-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C14H12N2OS2 and a molecular weight of 288.39 . It contains an indole ring, a thiazolidine ring, and a benzamide group .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in regulating blood glucose levels . The compound showed non-competitive inhibition on α-glucosidase .

Scientific Research Applications

α-Glucosidase Inhibition for Diabetes Treatment

Indole derivatives have been studied for their potential as non-competitive α-glucosidase inhibitors . This enzyme plays a crucial role in carbohydrate digestion and blood glucose regulation, making it a target for diabetes treatment. Compounds with an indole moiety, such as the one , have shown inhibitory activity superior to some existing drugs, offering a promising avenue for developing new treatments for type 2 diabetes.

Anticancer Activity

The indole core is significant in the synthesis of compounds with anticancer properties . Research into indole derivatives has revealed their potential to treat various types of cancer. The structural complexity and diverse functionality of indole-based compounds allow them to interact with multiple biological targets, which is crucial in the fight against cancer.

Antimicrobial and Antibacterial Agents

Indole derivatives are known to possess strong antimicrobial and antibacterial activities . They can be designed to target specific pathogens, providing a pathway for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Antioxidant Properties

Compounds with an indole structure have been identified as potent antioxidants . Antioxidants are important for protecting cells from damage caused by free radicals, and indole-based compounds could be used to develop therapies for diseases caused by oxidative stress.

Neuroprotective Agents

The indole nucleus is present in many compounds with neuroprotective effects . These compounds can potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth . Research into indole-based compounds could lead to the development of new agrochemicals that enhance crop yields and improve food security.

Mechanism of Action

The mechanism of action of this compound involves non-competitive inhibition of α-glucosidase . This means that the compound binds to the enzyme in a way that does not compete with the substrate (the molecule upon which the enzyme acts), thereby inhibiting the enzyme’s activity .

properties

IUPAC Name

N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c23-17(12-6-2-1-3-7-12)21-22-18(24)16(26-19(22)25)10-13-11-20-15-9-5-4-8-14(13)15/h1-11,24H,(H,21,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSKSOVYDQXLIP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

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